Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate
Description
Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate is a heterocyclic compound featuring an isoxazole core with multiple substituents. Its structural complexity arises from a 2-chloro-6-fluorophenyl group at position 3 and a functionalized vinyl group at position 5, comprising dimethylamino and ethoxy-oxoacetyl moieties.
Properties
IUPAC Name |
methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4-ethoxy-3,4-dioxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O6/c1-5-28-19(26)16(24)10(9-23(2)3)17-14(18(25)27-4)15(22-29-17)13-11(20)7-6-8-12(13)21/h6-9H,5H2,1-4H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHWUSVTPZHUDS-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CN(C)C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C\N(C)C)/C1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Chloro and Fluoro Substituents : These halogen groups can influence the compound's lipophilicity and biological activity.
- Dimethylamino Group : Often associated with enhanced pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Protein Kinase C (PKC) : The compound has been shown to induce cell growth arrest in keratinocytes, suggesting a role in skin-related therapies .
- Tumor Ablation : In preclinical studies, it exhibited significant antitumor effects in murine models, particularly against melanoma .
In Vitro Studies
In vitro assays have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. For instance:
- Keratinocyte Differentiation : The compound induced markers of differentiation in normal human keratinocytes, highlighting its potential use in dermatological applications .
In Vivo Studies
In vivo studies using murine models have provided insights into the antitumor efficacy:
- B16 Melanoma Model : The compound significantly increased median survival time compared to controls, indicating potent antitumor activity .
- UV-Induced Skin Carcinogenesis : It demonstrated a substantial effect on tumor ablation, suggesting protective effects against UV-induced skin damage .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological properties. Key findings include:
- Substituent Effects : The presence of halogen atoms (chloro and fluoro) enhances the compound's potency by increasing hydrophobic interactions with target proteins.
- Functional Groups : Variations in the dimethylamino and ethoxy groups can lead to significant changes in the pharmacokinetic profile and efficacy .
Data Summary
| Biological Activity | Model/System | Observations |
|---|---|---|
| Cell Proliferation Inhibition | Human Keratinocytes | Induced differentiation markers |
| Antitumor Activity | B16 Melanoma Mouse Model | Increased median survival time |
| Tumor Ablation | UV-Induced Skin Carcinogenesis Model | Significant tumor reduction observed |
Case Study 1: Ingenol Disoxate Comparison
In a comparative study with ingenol disoxate, this compound exhibited superior cytotoxicity and tumor ablation capabilities. This underscores the potential of this compound as a more effective therapeutic agent against skin cancers .
Case Study 2: Mechanistic Insights
Research focusing on the mechanistic pathways revealed that the activation of PKC leads to downstream signaling events that promote apoptosis in cancer cells. This pathway's involvement highlights the importance of further investigations into how structural modifications can enhance therapeutic effects while minimizing toxicity .
Comparison with Similar Compounds
Research Limitations
- No experimental data (e.g., crystallographic, biological activity) are provided for the target compound. Structural comparisons are inferred from substituent chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
